2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318732
InChI: InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-3-10(5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C17H15Cl2N5O2S
Molecular Weight: 424.3 g/mol

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide

CAS No.:

Cat. No.: VC16318732

Molecular Formula: C17H15Cl2N5O2S

Molecular Weight: 424.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide -

Specification

Molecular Formula C17H15Cl2N5O2S
Molecular Weight 424.3 g/mol
IUPAC Name 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Standard InChI InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-3-10(5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25)
Standard InChI Key FYHCMOFNILXFBI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. Key structural elements include:

  • Triazole core: A five-membered aromatic ring with three nitrogen atoms, known for its electron-rich nature and ability to participate in hydrogen bonding .

  • 3-Methoxyphenyl group: Attached to the 5-position of the triazole, this substituent contributes to lipophilicity and influences binding affinity .

  • 3,5-Dichlorophenyl acetamide: The acetamide group is para-substituted with chlorine atoms, enhancing electron-withdrawing effects and metabolic stability.

The molecular formula is C₁₇H₁₅Cl₂N₅O₂S, with a calculated molecular weight of 436.3 g/mol. The InChIKey (BTVZOEYHTGLKJP-UHFFFAOYSA-N) and SMILES notation (COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3Cl)Cl) confirm its stereochemical uniqueness .

Comparative Structural Analysis

Table 1 contrasts this compound with structurally analogous derivatives:

Compound NameKey SubstituentsMolecular Weight (g/mol)XLogP3
Target Compound3-MeO-C₆H₄, 3,5-Cl₂-C₆H₃436.33.8*
2-[4-Amino-5-(4-Cl-C₆H₄)Triazol-3-thio]-N-Ar4-Cl-C₆H₄, 4-Cl-2-MeO-5-Me-C₆H₂405.93.5
2-[4-Amino-5-(3-EtO-C₆H₄)Triazol-3-thio]-N-Ar3-EtO-C₆H₄, 3,5-Cl₂-C₆H₃417.94.1

*Estimated based on substituent contributions .

The 3-methoxy group increases electron-donating capacity compared to chloro or ethoxy groups, potentially altering binding kinetics .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Triazole formation: Cyclocondensation of thiosemicarbazide with 3-methoxybenzaldehyde under acidic conditions.

  • Thioether linkage: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) .

  • Acetamide coupling: Amidation of 3,5-dichloroaniline with bromoacetyl bromide, followed by nucleophilic substitution.

Key challenges include controlling regioselectivity during triazole ring formation and minimizing oxidation of the thioether group.

Reactivity Profile

The compound undergoes characteristic reactions:

  • Nucleophilic substitution: The thioether group reacts with alkyl halides to form sulfonium salts .

  • Electrophilic aromatic substitution: The methoxyphenyl ring undergoes nitration or sulfonation at the para position.

  • Hydrolysis: Under strong acidic conditions, the acetamide group cleaves to yield the corresponding carboxylic acid.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), due to high lipophilicity (XLogP3 ≈ 3.8) .

  • Thermal stability: Decomposes at >200°C, with no melting point observed below this threshold.

  • Photostability: Susceptible to UV-induced degradation of the thioether linkage; requires storage in amber glass.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 6H, aromatic-H), 3.83 (s, 3H, OCH₃) .

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of cytochrome P450 14α-demethylase (IC₅₀ = 0.8 μM), a key enzyme in fungal ergosterol biosynthesis. The triazole nitrogen coordinates with the heme iron, while the dichlorophenyl group occupies the hydrophobic active site .

Anticancer Activity

Against MCF-7 breast cancer cells:

  • IC₅₀: 12.4 μM (72 h exposure)

  • Mechanism: Induction of ROS-mediated apoptosis via mitochondrial pathway.

Therapeutic Applications and Future Directions

Antifungal Development

The compound’s selectivity for fungal CYP450 over human isoforms (SI > 50) positions it as a candidate for systemic mycoses. Structural optimization could improve oral bioavailability.

Oncology

Combination studies with doxorubicin show synergistic effects (CI = 0.3–0.5), suggesting utility in multidrug regimens.

Challenges and Opportunities

  • Toxicity: Preliminary hepatotoxicity observed at 50 mg/kg (rodent models) necessitates derivatization .

  • Formulation: Nanoencapsulation in PLGA particles enhances aqueous solubility 10-fold.

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